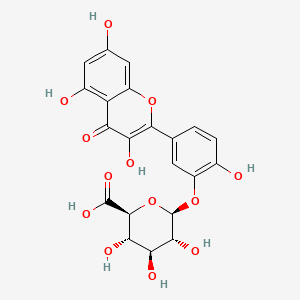

Quercetin-3'-glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

328006-77-5 |

|---|---|

Molecular Formula |

C21H18O13 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 |

InChI Key |

LBJLXDMWOKJIPQ-JENRNSKYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Analysis of Quercetin-3'-glucuronide: A Technical Guide for Researchers

This guide provides an in-depth exploration of Quercetin-3'-glucuronide, a significant flavonoid metabolite. Intended for researchers, scientists, and professionals in drug development, this document details its natural origins, both directly in flora and as a product of human metabolism. Furthermore, it offers comprehensive, field-proven methodologies for its extraction, purification, and quantification.

Introduction to this compound

Quercetin, a flavonol widely distributed in the plant kingdom, is a cornerstone of the human diet, found in everything from apples and onions to red wine and green tea.[1][2] However, the biological activity of quercetin within the human body is largely attributable to its metabolites, formed after ingestion. Among the most prominent of these is this compound (Q-3'-G), also known as miquelianin.[3] This glucuronidated form is a major circulating metabolite and is also found directly in several plant species, making it a key molecule of interest for its potential therapeutic effects. Understanding the natural sources and analytical methodologies for Q-3'-G is paramount for advancing research into its bioavailability, pharmacokinetics, and biological functions.

Natural Sources of this compound

The presence of this compound in nature can be categorized into two primary sources: direct plant origins and as a metabolic product in humans after the consumption of quercetin-rich foods.

Direct Plant Sources

Several plant species have been identified as direct sources of this compound. The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

| Plant Source | Common Name | Family | Plant Part(s) Containing Q-3'-G | Reference(s) |

| Vitis vinifera | Grape | Vitaceae | Leaves | [3] |

| Nelumbo nucifera | Indian Lotus | Nelumbonaceae | Leaves, Florets | [4][5] |

| Phaseolus vulgaris | Green Bean | Fabaceae | Pods | [3] |

| Hypericum perforatum | St. John's Wort | Hypericaceae | Aerial parts | [3] |

| Foeniculum capillaceum | Fennel | Apiaceae | - | [6] |

Biosynthesis in Plants

The biosynthesis of this compound in plants is a multi-step process rooted in the general flavonoid biosynthetic pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure. The final step in the formation of this compound involves the attachment of a glucuronic acid moiety to the quercetin aglycone, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Abiotic factors, such as sunlight exposure, can significantly influence the rate of biosynthesis and accumulation of flavonol glucuronides in plant tissues.

Human Metabolism

Upon consumption of quercetin-rich foods, the quercetin glycosides are hydrolyzed in the small intestine to the quercetin aglycone. This aglycone is then absorbed and undergoes extensive first-pass metabolism in the enterocytes and the liver. Glucuronidation is a major metabolic pathway, with UDP-glucuronosyltransferases (UGTs) catalyzing the attachment of glucuronic acid to the hydroxyl groups of quercetin. This compound is one of the primary metabolites found circulating in human plasma.[2]

Methodologies for Extraction, Purification, and Quantification

The accurate study of this compound necessitates robust and validated analytical methods. The following sections provide detailed protocols for its extraction from plant matrices and subsequent quantification.

Extraction from Plant Material

The choice of extraction method and solvent is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds.

This modern, green chemistry approach offers high extraction efficiency.[7]

Materials:

-

Freeze-dried and powdered grape leaves

-

Choline chloride

-

Citric acid

-

Methanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

DES Preparation: Prepare a 1:1 molar ratio of choline chloride and citric acid. Heat at 80°C with constant stirring until a clear, homogeneous liquid is formed. Dilute with 20% (w/w) distilled water.

-

Extraction: Mix 1 part of the powdered leaf material with 10 parts of the prepared DES. Vortex for 5 minutes. Perform ultrasound-assisted maceration for 30 minutes. Repeat the extraction cycle three times.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes. Collect the supernatant.

-

Clarification: To the supernatant, add methanol (1:1 v/v) to precipitate interfering substances. Centrifuge again at 10,000 x g for 10 minutes.

-

Concentration: Collect the clarified supernatant and evaporate the solvent under reduced pressure.

-

SPE Purification: Condition a C18 SPE cartridge with methanol followed by water. Load the concentrated extract onto the cartridge. Wash with water to remove polar impurities. Elute the flavonol fraction with methanol.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for this compound should be used (e.g., precursor ion m/z 477 -> product ion m/z 301).

Sample Preparation:

-

Plant Extracts: The purified extract from the SPE step can be diluted with the initial mobile phase before injection.

-

Plasma Samples:

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Data Analysis:

-

Construct a calibration curve using a certified reference standard of this compound.

-

Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Conclusion

This compound is a key bioactive compound, accessible from both direct plant sources and as a major human metabolite of quercetin. The methodologies outlined in this guide provide a robust framework for researchers to accurately extract, purify, and quantify this important molecule. A thorough understanding of its natural occurrence and precise analytical techniques is essential for advancing our knowledge of its role in human health and for the development of novel therapeutic agents. The continued exploration of diverse plant sources and the refinement of analytical protocols will undoubtedly fuel future discoveries in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC [mdpi.com]

- 5. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vivo Formation of Quercetin-3'-glucuronide

Abstract

Quercetin, a ubiquitous dietary flavonoid, is lauded for a wide spectrum of potential health benefits, largely attributed to its antioxidant and anti-inflammatory properties. However, the parent molecule, or aglycone, exhibits remarkably low bioavailability following oral ingestion.[1][2] The vast majority of ingested quercetin is rapidly and extensively biotransformed into conjugated metabolites, primarily glucuronides, sulfates, and methylated derivatives.[3][4][5] Among these, quercetin-3'-O-β-D-glucuronide (Q3'G) is a significant circulating metabolite. A thorough understanding of its formation is paramount for accurately interpreting the pharmacological activity and pharmacokinetic profile of quercetin. This guide provides a detailed examination of the enzymatic pathways, experimental methodologies, and analytical techniques essential for studying the in vivo conversion of quercetin to quercetin-3'-glucuronide, offering field-proven insights for researchers in pharmacology and drug development.

The Biochemical Foundation: Enzymology of Quercetin Glucuronidation

The primary mechanism governing the formation of this compound is Phase II metabolism, a process designed to increase the hydrophilicity of xenobiotics to facilitate their excretion.

The UGT Superfamily: Architects of Glucuronidation

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are membrane-bound proteins predominantly located in the endoplasmic reticulum of various tissues, most notably the liver and intestines.[6][7] These enzymes facilitate the covalent attachment of a glucuronic acid moiety from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to a functional group (typically a hydroxyl group) on the substrate molecule, such as quercetin.[6]

Quercetin possesses five hydroxyl groups (at positions 3, 3', 4', 5, and 7), making it a substrate for multiple UGT isoforms and resulting in the formation of several positionally isomeric monoglucuronides.[7][8] The specific isoform that acts upon quercetin determines which hydroxyl group is conjugated, a phenomenon known as regioselectivity.

Regioselectivity: The Crucial Role of UGT1A3

Scientific inquiry has identified several UGT isoforms capable of metabolizing quercetin, including UGT1A1, UGT1A3, UGT1A8, and UGT1A9.[7][8] However, the formation of this compound is not uniformly catalyzed. The causality behind the preferential formation of specific metabolites lies in the unique substrate-binding pockets and catalytic efficiencies of each UGT isoform.

-

UGT1A3: Studies utilizing recombinant human UGT enzymes have demonstrated that UGT1A3 exhibits the highest catalytic efficiency for the formation of this compound.[9][10] This isoform is expressed in the liver and, importantly, in the intestine, contributing to the significant first-pass metabolism of quercetin.[1][8]

-

UGT1A9: While UGT1A9 is a major enzyme in quercetin metabolism overall, its regioselectivity favors the 3- and 7-hydroxyl positions.[9][10] It does produce this compound, but with lower efficiency compared to UGT1A3.[9][10]

References

- 1. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of the flavonol quercetin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidated and sulfated metabolites of the flavonoid quercetin prevent endothelial dysfunction but lack direct vasorelaxant effects in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative regioselectivity of glucuronidation of quercetin by recombinant UDP-glucuronosyltransferases 1A9 and 1A3 using enzymatic kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Topic: Quercetin-3'-glucuronide as a Major Quercetin Metabolite in Plasma

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous dietary flavonoid, has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, the therapeutic application and mechanistic understanding of quercetin are complicated by its extensive metabolism and low oral bioavailability. Following ingestion, quercetin is rapidly and substantially converted into various conjugated metabolites, with the aglycone form being virtually absent in systemic circulation. Among these, glucuronidated forms are predominant. This technical guide provides a comprehensive overview of quercetin-3-glucuronide, a major circulating metabolite, offering a narrative that bridges its metabolic fate with its analytical quantification and biological significance. We delve into the pharmacokinetic profile, present detailed protocols for plasma analysis, and explore the bioactivity of this key metabolite, arguing for a metabolite-centric approach in the research and development of quercetin-based therapeutics.

Introduction: The Quercetin Paradox

Quercetin is one of the most abundant polyphenolic flavonoids found in a wide variety of fruits, vegetables, and grains, including onions, apples, berries, and tea.[1] In preclinical studies, quercetin aglycone demonstrates a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, anti-carcinogenic, and cardioprotective effects.[2][3][4] This has positioned it as a promising candidate for nutraceutical and pharmaceutical development.

However, a significant paradox exists between its potent in vitro effects and its in vivo efficacy. This discrepancy is largely attributable to its poor oral bioavailability, characterized by low aqueous solubility and extensive Phase II metabolism in the intestine and liver.[1][3][5] After oral administration, quercetin is not present in the plasma as the free aglycone. Instead, it circulates almost exclusively as conjugated metabolites, primarily glucuronides, sulfates, and methylated derivatives.[6][7][8] Studies have identified quercetin-3-O-glucuronide (Q3GA) and other isomers as the most abundant forms in human plasma, making them the true bioactive agents in vivo.[6][9][10][11] Understanding the formation, quantification, and activity of these metabolites is therefore paramount for any meaningful research or drug development effort.

The Metabolic Journey: From Dietary Glycoside to Circulating Glucuronide

The transformation of dietary quercetin into its circulating metabolites is a multi-step process involving enzymes from both the host and the gut microbiota.

2.1. Initial Hydrolysis in the Small Intestine In plants, quercetin predominantly exists as glycosides (e.g., quercetin-3-O-glucoside in onions).[9] Upon ingestion, these glycosides are hydrolyzed in the small intestine by brush border enzymes like lactase-phlorizin hydrolase or by intestinal microbiota, releasing the quercetin aglycone.[1][5] This deglycosylation step is critical for absorption into the enterocytes.

2.2. Phase II Conjugation Once inside the enterocytes, the quercetin aglycone undergoes extensive first-pass metabolism. It is rapidly conjugated by Phase II enzymes to form more water-soluble derivatives. This process continues in the liver after transport via the portal vein. The primary conjugation reactions are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is the main metabolic pathway. UGTs transfer a glucuronic acid moiety from UDP-glucuronic acid to one of quercetin's five hydroxyl groups.[12][13] UGT isoforms such as UGT1A9 and UGT1A3 have been shown to be particularly active in quercetin glucuronidation.[14][15]

-

Sulfation: Mediated by sulfotransferases (SULTs).

-

Methylation: Catalyzed by catechol-O-methyltransferase (COMT).

The resulting metabolites, such as quercetin-3-glucuronide, quercetin-3'-sulfate, and 3'-methylquercetin (isorhamnetin), are then released into systemic circulation.[6][11]

Pharmacokinetics of Quercetin Metabolites

Following oral intake of quercetin from food or supplements, its metabolites appear rapidly in the plasma. Quercetin-3-glucuronide is consistently reported as one of the most prominent.[9][10]

The pharmacokinetic profile can vary significantly based on the source of quercetin, the dose, and individual differences.[5][16] For instance, quercetin glucosides from onions are absorbed more efficiently than the pure aglycone or the rutin glycoside.[1][17] Once in the bloodstream, quercetin-3-glucuronide binds to plasma proteins, particularly albumin, which extends its circulating half-life compared to the aglycone.[9]

Table 1: Representative Pharmacokinetic Parameters of Total Quercetin Metabolites in Humans

| Quercetin Source | Dose | Tmax (hours) | Cmax (µg/mL) | Terminal Half-life (hours) | Reference |

| Onions | ~67 mg Quercetin | 0.7 ± 0.2 | 2.3 ± 1.5 | ~3.5 | [17][18] |

| Quercetin-4'-O-glucoside | ~67 mg Quercetin | 0.7 ± 0.3 | 2.1 ± 1.6 | - | [17] |

| Quercetin Aglycone | 500 mg | ~2.7 | - | - | [19] |

| Rutin | 500 mg | ~7.4 | - | - | [19] |

| Quercetin Aglycone | 500 mg (3x daily) | - | - | 3.5 | [18] |

Note: Data represents total quercetin concentration after enzymatic hydrolysis, reflecting the sum of all conjugated metabolites. Cmax and Tmax values can show high inter-individual variability.[5][20]

Analytical Workflow: Accurate Quantification of Quercetin-3-Glucuronide in Plasma

Accurate quantification of specific quercetin metabolites is essential for pharmacokinetic and pharmacodynamic studies. The low concentrations and conjugated nature of these compounds necessitate highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard.[21]

Self-Validating Protocol for Plasma Analysis

This protocol outlines a robust workflow for the extraction and quantification of quercetin-3-glucuronide. The causality behind each step is explained to ensure methodological integrity.

Rationale: The primary challenge is to isolate the target analyte from a complex biological matrix (plasma) while maintaining its stability and achieving high recovery. This requires effective protein removal, analyte concentration, and separation from interfering substances.

Step 1: Sample Collection and Stabilization

-

Action: Collect whole blood in K2-EDTA tubes. Immediately place on ice and centrifuge at ~2,000 x g for 15 minutes at 4°C to separate plasma.

-

Causality: EDTA prevents coagulation. Immediate cooling and processing minimize enzymatic degradation of the conjugated metabolites.

-

Action: Add an antioxidant/stabilizer solution (e.g., ascorbic acid and DTT) to the separated plasma. Store at -80°C until analysis.

-

Causality: Flavonoids are susceptible to oxidation. The stabilizer preserves the integrity of the analytes during storage.

Step 2: Sample Pre-treatment and Internal Standard Spiking

-

Action: Thaw plasma samples on ice. Spike with a known concentration of a suitable internal standard (IS), such as a stable isotope-labeled quercetin-3-glucuronide or a structurally similar compound like kaempferol.[22]

-

Causality: The IS is critical for a self-validating system. It accounts for variability and potential analyte loss during the extraction and ionization processes, ensuring accurate quantification.

-

Action: Precipitate proteins by adding an excess of acidified acetonitrile (e.g., with 0.2% formic acid). Vortex and centrifuge at high speed (>10,000 x g).

-

Causality: Proteins interfere with chromatographic separation and can foul the LC-MS system. Acetonitrile is an effective precipitant. The acid helps to keep the analytes in a protonated state, which is often beneficial for reversed-phase chromatography and positive-ion mode mass spectrometry.

Step 3: Solid-Phase Extraction (SPE) for Cleanup and Concentration

-

Action: Load the supernatant from Step 2 onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[22]

-

Causality: SPE is a selective sample preparation technique. The sorbent retains the analytes of interest while allowing more polar, interfering compounds (salts, etc.) to pass through. This step both cleans the sample and concentrates the analyte.

-

Action: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove residual interferences.

-

Causality: The wash step removes weakly bound impurities without eluting the target analyte, improving the final sample purity.

-

Action: Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

Causality: Elution with a strong solvent ensures high recovery of the analyte. Evaporation and reconstitution in the mobile phase ensures compatibility with the LC system and can provide further concentration.

Step 4: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: C18 or C12 reversed-phase column.[21]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Causality: Reversed-phase chromatography effectively separates quercetin and its various metabolites based on their polarity. The acidic mobile phase improves peak shape and ionization efficiency.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI), typically in negative ion mode, as phenolic compounds deprotonate readily.[21]

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For quercetin-3-glucuronide (precursor m/z 477), characteristic product ions (e.g., m/z 301, representing the aglycone) are monitored.

-

Causality: MRM provides exceptional specificity and sensitivity. It filters out background noise by monitoring a unique fragmentation pattern, ensuring that the detected signal corresponds only to the target analyte.

-

The Biological Significance of Circulating Glucuronides

A pivotal question for drug development is whether the metabolites of quercetin are biologically active. Historically, many in vitro studies used quercetin aglycone, which is not physiologically relevant to systemic circulation.[4][23] Emerging evidence strongly suggests that quercetin-3-glucuronide and other conjugates are not merely inactive detoxification products but possess significant biological activity themselves.

-

Antioxidant Activity: Quercetin-3-glucuronide has been shown to possess substantial antioxidant effects, capable of scavenging free radicals and inhibiting the copper-induced oxidation of low-density lipoprotein (LDL) in vitro.[9][10] Its antioxidant capacity is a key mechanism behind the potential cardiovascular benefits of quercetin consumption.[24]

-

Anti-Inflammatory and Endothelial Protection: While conjugated metabolites may lack the direct vasorelaxant effects of the aglycone, they play a crucial role in protecting endothelial function.[25] Studies show that quercetin-3-glucuronide can prevent endothelial nitric oxide (NO) dysfunction under conditions of high oxidative stress by inhibiting NADPH oxidase-derived superoxide release.[25] This suggests the metabolites are responsible for the in vivo protective vascular effects.

-

Modulation of Cellular Signaling: Quercetin and its metabolites can modulate key signaling pathways. Quercetin-3-glucuronide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which protects cells from oxidative stress.[4][9]

-

Local Deconjugation at Target Sites: An intriguing hypothesis is that circulating glucuronides act as a transport form of quercetin.[8] At sites of inflammation or oxidative stress, the enzyme β-glucuronidase is often upregulated. This enzyme can cleave the glucuronic acid moiety from quercetin-3-glucuronide, releasing the potent aglycone locally where it is most needed. This mechanism would allow for targeted delivery of the more active form of quercetin.[8]

Implications for Research and Therapeutic Development

The central role of metabolites like quercetin-3-glucuronide has profound implications for the field:

-

Shift in Research Focus: In vitro experiments should utilize physiologically relevant concentrations of the main quercetin metabolites (e.g., quercetin-3-glucuronide, quercetin-3'-sulfate) rather than the aglycone to generate meaningful, translatable data.[4][23]

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Clinical trials must include robust bioanalysis of plasma metabolites. Establishing a clear link between the concentration of specific metabolites and clinical outcomes is crucial for determining effective dosing regimens.

-

Drug-Metabolite Interactions: Quercetin aglycone is a known inhibitor of several UGT enzymes.[12][15] This creates a potential for herb-drug interactions, where high doses of quercetin could inhibit the glucuronidation and clearance of co-administered drugs that are substrates for the same UGT isoforms. This risk must be evaluated in drug development programs.

-

Synthesis of Standards: The availability of high-purity, certified reference standards for quercetin metabolites is critical for accurate research.[26] Challenges in the regioselective chemical or enzymatic synthesis of these compounds can be a bottleneck, requiring specialized expertise.[27][28]

Conclusion

The narrative of quercetin's biological activity is not about the parent compound, but about its circulating conjugated metabolites. Quercetin-3-glucuronide stands out as a primary metabolite that is not merely a product of detoxification but a bioactive entity with significant antioxidant and cell-protective properties. For researchers, scientists, and drug development professionals, embracing this metabolite-centric view is essential. Future success in harnessing the therapeutic potential of quercetin will depend on our ability to accurately measure, understand, and leverage the actions of its major metabolites in the complex physiological landscape of the human body.

References

- 1. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of the flavonol quercetin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of quercetin 3-O-beta-D-glucuronide as an antioxidative metabolite in rat plasma after oral administration of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human metabolism of dietary flavonoids: identification of plasma metabolites of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchmgt.monash.edu [researchmgt.monash.edu]

- 17. scispace.com [scispace.com]

- 18. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Plasma metabolites of quercetin and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glucuronidated and sulfated metabolites of the flavonoid quercetin prevent endothelial dysfunction but lack direct vasorelaxant effects in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. extrasynthese.com [extrasynthese.com]

- 27. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Quercetin-3'-glucuronide: Unraveling the Core Anti-inflammatory Mechanisms of a Key Quercetin Metabolite

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dietary flavonoid quercetin is renowned for its potent antioxidant and anti-inflammatory properties. However, following oral ingestion, quercetin undergoes extensive metabolism, with quercetin-3'-glucuronide (Q3G) being one of its major circulating forms in human plasma.[1][2] This has shifted the scientific focus from the parent aglycone to its metabolites, as they are the biologically relevant entities interacting with host tissues. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of Q3G. We will dissect its impact on critical signaling pathways, including NF-κB and MAPK, its role in activating the Nrf2 antioxidant response, and its ability to inhibit inflammasome activation. This document serves as a resource for researchers aiming to understand and harness the therapeutic potential of this key metabolite.

Introduction: From Dietary Flavonoid to Bioactive Metabolite

Quercetin is ubiquitously present in fruits and vegetables and is a cornerstone of traditional and modern phytomedicine.[2] Its health benefits are widely reported, yet its low oral bioavailability presents a pharmacological challenge.[3][4] The scientific consensus is now clear: the biological effects observed after consuming quercetin-rich foods are largely attributable to its conjugated metabolites.[2][5] After absorption in the intestine and processing in the liver, quercetin is primarily converted into glucuronidated and sulfated forms.[1][6]

This compound (Q3G) is not merely a detoxified, excretable byproduct. Emerging evidence robustly demonstrates that Q3G possesses intrinsic biological activity and is a key mediator of quercetin's in vivo effects.[2][5] It functions as a hydrophilic, systemic agent that can be transported to various tissues. Furthermore, at sites of inflammation where β-glucuronidase activity is elevated, Q3G can be deconjugated back to its aglycone form, quercetin, allowing it to exert localized effects.[2][5] Understanding the direct mechanisms of Q3G is therefore paramount for developing effective flavonoid-based therapeutics.

Core Anti-inflammatory Mechanisms of this compound

Q3G exerts its anti-inflammatory effects through a multi-pronged approach, targeting key nodes of the inflammatory cascade. The primary mechanisms involve the suppression of pro-inflammatory signaling pathways and the enhancement of endogenous antioxidant systems.

Attenuation of Pro-inflammatory Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger intracellular signaling cascades that culminate in the production of inflammatory mediators. Q3G has been shown to effectively intervene in two of the most critical of these pathways: NF-κB and MAPK.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7] Its activation leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and adhesion molecules.[7][8]

Q3G directly curtails NF-κB activation. Studies in human umbilical vein endothelial cells (HUVECs) and human lung fibroblasts have demonstrated that Q3G can suppress the phosphorylation of IκB kinase (IKKβ) and the subsequent phosphorylation and activation of the p65 subunit of NF-κB.[7][9] This action prevents NF-κB from translocating to the nucleus, thereby halting the transcription of its target pro-inflammatory genes.[9] This mechanism is central to Q3G's ability to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[10]

Caption: Q3G inhibits the NF-κB pathway by suppressing IKK activation.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are also pivotal in transducing inflammatory signals.[11]

Research using LPS-challenged RAW264.7 macrophage cells has revealed a nuanced interaction of Q3G with this network.[10] Q3G significantly and concentration-dependently attenuates the phosphorylation of JNK and ERK.[10][12] However, it has a negligible effect on the phosphorylation of p38.[10][12] This selective inhibition is significant, as JNK and ERK activation are strongly implicated in the expression of iNOS and COX-2.[11] By targeting these specific kinases, Q3G effectively reduces the production of key inflammatory effectors.

Caption: Q3G selectively inhibits the JNK and ERK branches of the MAPK pathway.

Activation of the Nrf2 Antioxidant Response Pathway

Inflammation and oxidative stress are inextricably linked. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by antioxidants or mild oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[13][14]

Q3G has been shown to be a potent activator of this protective pathway. In human keratinocytes, Q3G treatment increased the expression of Nrf2.[15] This activation of Nrf2 signaling contributes significantly to Q3G's anti-inflammatory effects by bolstering the cell's ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and dampening the inflammatory cycle.[9][13]

Caption: Q3G promotes the activation and nuclear translocation of Nrf2.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by sensing cellular stress and pathogens.[7] Its assembly triggers the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms. This process can also lead to a form of inflammatory cell death known as pyroptosis.[7]

In a model of LPS-induced pulmonary injury, Q3G demonstrated a potent ability to inhibit the activation of the NLRP3 inflammasome in human lung fibroblasts.[7][16] Treatment with Q3G resulted in a significant reduction in activated caspase-1 and mature IL-1β.[7] This mechanism highlights a more specialized anti-inflammatory role for Q3G, positioning it as a potential therapeutic agent for diseases driven by inflammasome hyperactivation.

Experimental Methodologies for Investigating Q3G Activity

Validating the anti-inflammatory mechanisms of Q3G requires robust and reproducible experimental protocols. The following section details common in vitro workflows used in this field.

In Vitro Model: LPS-Stimulated Macrophages

The RAW264.7 murine macrophage cell line is a widely accepted model for studying inflammation. Stimulation with LPS mimics bacterial infection and elicits a strong inflammatory response.[10]

Experimental Protocol: Assessing Inhibition of Inflammatory Mediators and Signaling Pathways

This workflow combines the analysis of secreted inflammatory molecules and the interrogation of intracellular signaling pathways.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Add Q3G at various concentrations (e.g., 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours. Causality Check: This pre-treatment step is crucial to allow Q3G to enter the cells and be available to counteract the subsequent inflammatory stimulus.

-

Inflammatory Stimulation: Add LPS (e.g., 200 ng/mL) to the wells. For signaling pathway analysis (MAPK/NF-κB phosphorylation), use a short stimulation time (15-60 minutes). For mediator production (NO, cytokines), use a longer incubation time (18-24 hours).

-

Sample Collection & Analysis:

-

Nitric Oxide (NO): Collect the cell culture supernatant. Measure nitrite concentration (a stable NO metabolite) using the Griess Reagent System. Read absorbance at 540 nm.

-

Cytokines (TNF-α, IL-6): Collect supernatant and quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay. c. Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin). f. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with vehicle only (no Q3G, no LPS).

-

LPS Control: Cells treated with LPS only. This is the positive control for inflammation.

-

Q3G Control: Cells treated with Q3G only, to check for any baseline effects of the compound.

-

Loading Control: For Western blots, probing for a housekeeping protein (e.g., β-actin) is mandatory to ensure equal protein loading.

-

Caption: Standardized workflow for Western blot analysis of signaling proteins.

Summary of In Vitro Efficacy

The following table summarizes key quantitative findings from in vitro studies, demonstrating the consistent anti-inflammatory activity of Q3G across different cell types.

| Cell Line | Inflammatory Stimulus | Key Findings | Reference |

| RAW264.7 Macrophages | LPS (200 ng/mL) | Significantly suppressed NO and PGE₂ release. Inhibited iNOS and COX-2 protein expression. Attenuated phosphorylation of JNK and ERK. | [10] |

| Human Lung Fibroblasts (MRC-5) | LPS (10 µg/mL) | Recovered cell survival loss and reduced ROS generation. Abrogated the increase in IL-1β, IL-6, and TNF-α. Reduced activation of the NLRP3 inflammasome. | [7][16] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate (100 µM) | Inhibited ROS overproduction and restored mitochondrial membrane potential. Suppressed IKKβ/NF-κB phosphorylation. Restored insulin-mediated NO production. | [9] |

| Human Keratinocytes (HaCaT) | H₂O₂ or UVB | Down-regulated expression of COX-2 and TNF-α. Increased expression of Nrf2. | [15] |

Conclusion and Future Directions

This compound, a primary circulating metabolite of dietary quercetin, is a pharmacologically active molecule with potent and multifaceted anti-inflammatory properties. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, activate the protective Nrf2 antioxidant response, and suppress NLRP3 inflammasome activation makes it a compelling candidate for therapeutic development.[9][10][15][16] The evidence strongly suggests that the health benefits long associated with quercetin are, in large part, mediated by Q3G.

For researchers and drug development professionals, this understanding is critical. Future research should focus on:

-

Pharmacokinetics and Tissue Distribution: Elucidating the precise tissue distribution of Q3G and the local activity of β-glucuronidase to better predict target engagement.

-

In Vivo Efficacy: Expanding in vivo studies beyond acute inflammation models to chronic inflammatory diseases such as inflammatory bowel disease, arthritis, and neuroinflammation.[17][18][19]

-

Synergistic Effects: Investigating potential synergistic effects of Q3G with other quercetin metabolites or conventional anti-inflammatory drugs.

By focusing on the bioactive metabolite rather than the parent compound, the scientific community can more effectively translate the promise of dietary flavonoids into tangible therapeutic strategies.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of the flavonol quercetin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugated quercetin glucuronides as bioactive metabolites and precursors of aglycone in vivo - Food & Function (RSC Publishing) DOI:10.1039/C0FO00106F [pubs.rsc.org]

- 6. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of quercetin-3-glucuronide on pulmonary injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibitory effect of quercetin-3-glucuronide on pulmonary injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Properties of Quercetin-3-O-β-D-glucuronide-methyl Ester from Polygonum perfoliatum in Mice [wisdomlib.org]

- 18. scialert.net [scialert.net]

- 19. Anti-inflammatory, antiviral and quantitative study of quercetin-3-O-β-D-glucuronide in Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Quercetin-3'-glucuronide in KEAP1-NRF2 Pathway Activation

Executive Summary

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a pivotal regulator of cellular defense against oxidative and electrophilic stress. Its activation triggers the transcription of a suite of cytoprotective genes, positioning it as a prime therapeutic target for diseases rooted in inflammation and oxidative stress. Quercetin, a dietary flavonoid, is a well-documented activator of this pathway. However, the paradox of its low bioavailability has shifted scientific focus to its metabolites, primarily Quercetin-3'-glucuronide (Q3G). This technical guide provides a comprehensive exploration of the role of Q3G in activating the KEAP1-NRF2 pathway. We will dissect the prevailing mechanism of action, which posits Q3G as a stable pro-drug that undergoes enzymatic conversion to the active quercetin aglycone at target sites. This guide will also present detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously investigate this interaction, ensuring a foundation of scientific integrity and logical validation in their work.

The KEAP1-NRF2 Signaling Axis: A Master Regulator of Cytoprotection

Under homeostatic conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1. KEAP1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which earmarks NRF2 for continuous ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular NRF2 levels.[1]

Upon exposure to oxidative or electrophilic insults, or certain small molecule activators, specific cysteine residues within KEAP1 are modified. This induces a conformational change in KEAP1, disrupting its ability to bind NRF2 and inhibiting its ubiquitination. Consequently, newly synthesized NRF2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf). This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][2] Key NRF2 target genes include those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[2]

The Quercetin Paradox and the Emergence of this compound (Q3G)

Quercetin, the aglycone, has been shown to activate the NRF2 pathway, with molecular docking studies suggesting it can competitively bind to KEAP1 at sites such as Arg483, thereby disrupting the KEAP1-NRF2 interaction.[3][4] However, a significant challenge to the therapeutic relevance of quercetin is its extensive first-pass metabolism. Following oral administration, quercetin is rapidly and efficiently conjugated in the small intestine and liver, primarily to glucuronidated and sulfated forms.[5] As a result, the aglycone is virtually undetectable in plasma, where Q3G is a major circulating metabolite.[5][6] This discrepancy between the potent in vitro activity of quercetin and its low in vivo bioavailability is often termed the "quercetin paradox."

This has led to the compelling hypothesis that the biological effects observed in vivo are mediated by its metabolites. Q3G, being a stable and abundant metabolite, is a prime candidate for this role.

Mechanism of Action: Q3G as a Pro-drug for NRF2 Activation

The predominant scientific consensus suggests that Q3G functions as a stable carrier of quercetin, delivering it to target tissues where it can be locally deconjugated to the active aglycone form. This conversion is catalyzed by the enzyme β-glucuronidase.[7][8]

This "pro-drug" model is supported by several lines of evidence:

-

In situ Deconjugation: Studies have shown that Q3G can be perfused through vascular beds, leading to a progressive increase in quercetin concentration in both the perfusate and the tissue. This effect is abrogated by the presence of a β-glucuronidase inhibitor, saccharolactone.[7]

-

Inflammation-Enhanced Activity: The activity of β-glucuronidase is known to be elevated at sites of inflammation and in certain pathological conditions.[9] This suggests that in disease states characterized by oxidative stress and inflammation, the conversion of Q3G to quercetin would be enhanced precisely where NRF2 activation is most needed.

-

Cellular Metabolism: In vitro studies using various cell lines, including hepatocytes and adipocytes, have demonstrated that cells can take up Q3G and intracellularly convert it to quercetin.[10][11]

While the indirect mechanism is well-supported, some studies have hinted at potential direct effects of Q3G, independent of its conversion to quercetin.[5] However, direct evidence of Q3G binding to KEAP1 and activating the NRF2 pathway is currently lacking. Therefore, the deconjugation-dependent mechanism remains the most plausible explanation for its role in NRF2 activation.

Experimental Protocols for Investigating Q3G-Mediated NRF2 Activation

To rigorously assess the role of Q3G in activating the KEAP1-NRF2 pathway, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to dissect the direct versus indirect effects of Q3G.

Experimental Workflow Overview

Cell Culture and Treatment

Rationale: The choice of cell line is critical. HepG2 (human hepatoma) cells are a good model for studying liver metabolism, while RAW264.7 (murine macrophage) cells are relevant for investigating inflammatory responses where β-glucuronidase activity is significant.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2 or RAW264.7) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for reporter assays) and allow them to adhere and reach 70-80% confluency.

-

Compound Preparation: Prepare stock solutions of Quercetin and this compound (commercially available, e.g., from Sigma-Aldrich) in DMSO. Prepare a stock solution of a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) in water or culture medium.

-

Treatment Groups:

-

Vehicle control (e.g., 0.1% DMSO).

-

Positive control: Quercetin (e.g., 10-50 µM).

-

Test compound: this compound (e.g., 10-100 µM).

-

Inhibition control: this compound + β-glucuronidase inhibitor (e.g., 1 mM D-saccharic acid 1,4-lactone), pre-incubated for 1 hour before adding Q3G.

-

-

Incubation: Treat cells with the respective compounds for desired time points (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.

-

Causality Insight: The inclusion of a β-glucuronidase inhibitor is crucial. If the effects of Q3G are diminished in the presence of the inhibitor, it strongly supports the deconjugation-dependent mechanism.

-

Nuclear and Cytoplasmic Fractionation and Western Blotting

Rationale: This protocol directly visualizes the key event in NRF2 activation: its translocation to the nucleus. It also measures the protein expression of NRF2 target genes.

Protocol:

-

Cell Lysis and Fractionation: Following treatment, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to all buffers.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-NRF2 (for nuclear extracts).

-

Anti-KEAP1 (for cytoplasmic extracts).

-

Anti-HO-1, Anti-NQO1 (for total cell lysates).

-

Anti-Lamin B1 (nuclear loading control).

-

Anti-GAPDH or β-actin (cytoplasmic/total lysate loading control).

-

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize NRF2 to Lamin B1 and other proteins to the respective loading controls.

Quantitative Real-Time PCR (qRT-PCR)

Rationale: This method quantifies the transcriptional upregulation of NRF2 target genes, providing a functional readout of NRF2 activity.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol). Synthesize cDNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using SYBR Green master mix and primers for human/murine HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

ARE-Luciferase Reporter Assay

Rationale: This assay provides a quantitative measure of the activation of the ARE, the specific DNA sequence to which the NRF2-sMaf complex binds.

Protocol:

-

Cell Transfection: Use a cell line stably expressing an ARE-luciferase reporter construct or transiently transfect cells with the reporter plasmid.

-

Seeding and Treatment: Seed the reporter cells in a 96-well white, clear-bottom plate. After 24 hours, treat with the compounds as described in section 4.2.

-

Incubation: Incubate for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a parallel MTT assay) to account for potential cytotoxicity.

HPLC Analysis of Intracellular Metabolites

Rationale: This is a critical validation step to confirm the intracellular conversion of Q3G to quercetin.

Protocol:

-

Cell Extraction: After treatment, wash cells with ice-cold PBS and lyse them (e.g., by sonication in methanol).

-

Sample Preparation: Centrifuge the lysate to pellet debris and collect the supernatant.

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic acid).

-

Detect and quantify Q3G and quercetin using a DAD or MS/MS detector, by comparing retention times and mass spectra to authentic standards.[12][13]

-

-

Analysis: Calculate the intracellular concentrations of both Q3G and quercetin over the time course of the experiment.

Data Interpretation and Expected Outcomes

| Parameter | Expected Outcome for Quercetin | Expected Outcome for Q3G | Expected Outcome for Q3G + β-glucuronidase inhibitor | Interpretation |

| Nuclear NRF2 | Significant increase | Delayed or moderate increase | Attenuated or no increase | Confirms NRF2 translocation. A delayed/attenuated effect of Q3G suggests it requires conversion. |

| HO-1/NQO1 Expression | Significant increase | Delayed or moderate increase | Attenuated or no increase | Validates functional NRF2 activation. Inhibition by inhibitor points to deconjugation-dependency. |

| ARE-Luciferase Activity | Significant increase | Delayed or moderate increase | Attenuated or no increase | Quantifies ARE-mediated transcription. A key indicator of the deconjugation mechanism. |

| Intracellular Quercetin | High levels | Increasing levels over time | Low to undetectable levels | Direct evidence of intracellular conversion of Q3G to quercetin. |

Table 1: Expected outcomes and interpretation for key experiments.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's role in the activation of the KEAP1-NRF2 pathway is primarily that of a pro-drug. Its stability in circulation, coupled with its targeted conversion to the highly active quercetin aglycone at sites of inflammation and oxidative stress, makes it a molecule of significant therapeutic interest. The experimental framework provided in this guide offers a robust methodology for researchers to validate this mechanism and explore the full potential of Q3G in drug development.

Future research should focus on obtaining quantitative data on the binding affinity of Q3G to KEAP1 to definitively rule out a direct interaction. Furthermore, in vivo studies employing specific β-glucuronidase inhibitors are warranted to confirm the deconjugation-dependent activation of the NRF2 pathway in a physiological setting. A deeper understanding of the tissue-specific expression and activity of β-glucuronidase will also be crucial in predicting the therapeutic efficacy of Q3G for various diseases.

References

- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 2. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel anti-atherosclerotic mechanism of quercetin: Competitive binding to KEAP1 via Arg483 to inhibit macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel anti-atherosclerotic mechanism of quercetin: Competitive binding to KEAP1 via Arg483 to inhibit macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid quercetin and its glucuronide and sulfate conjugates bind to 67-kDa laminin receptor and prevent neuronal cell death induced by serum starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vascular deconjugation of quercetin glucuronide: the flavonoid paradox revealed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]

- 10. Metabolism of quercetin-7- and quercetin-3-glucuronides by an in vitro hepatic model: the role of human beta-glucuronidase, sulfotransferase, catechol-O-methyltransferase and multi-resistant protein 2 (MRP2) in flavonoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between the cellular metabolism of quercetin and its glucuronide metabolite and oxidative stress in hypertrophied 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chemical structure and properties of Miquelianin (Quercetin-3'-glucuronide)

An In-Depth Technical Guide to Miquelianin (Quercetin-3-O-glucuronide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miquelianin, the 3-O-β-D-glucuronide of quercetin, is a major phase II metabolite of the widely consumed dietary flavonoid, quercetin. Once considered merely an inactive detoxification product, Miquelianin is now recognized as a pharmacologically significant molecule in its own right, possessing a spectrum of biological activities including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Its presence in plasma and ability to cross critical biological barriers, such as the blood-brain barrier, underscore its therapeutic potential. This guide provides a comprehensive technical overview of Miquelianin, synthesizing current knowledge on its chemical structure, physicochemical properties, biological mechanisms, and pharmacokinetic profile. We further include detailed experimental protocols to empower researchers in their exploration of this promising natural compound.

Chemical Identity and Physicochemical Properties

Miquelianin (Quercetin-3-O-glucuronide) is a flavonol glucuronide where a glucuronic acid moiety is attached to the quercetin aglycone at the C3 position via an O-glycosidic bond[1]. This structural modification significantly alters the molecule's solubility and pharmacokinetic behavior compared to its parent compound, quercetin.

Chemical Structure

The structural identity of Miquelianin is key to its function. The core flavonoid structure provides the basis for its antioxidant activity, while the glucuronide attachment is critical for its solubility and in vivo disposition.

Caption: 2D structure and basic identifiers for Miquelianin.

Physicochemical Data

A summary of Miquelianin's key properties is essential for experimental design, particularly for solubility and analytical method development.

| Property | Value | Source(s) |

| Synonyms | Quercetin 3-O-glucuronide, Q3GA, Querciturone | [1][2][3] |

| CAS Number | 22688-79-5 | [3][4] |

| Molecular Weight | 478.36 g/mol | [2][5][6] |

| Appearance | Yellow Solid | [7] |

| Melting Point | 193-195 °C | [7] |

| Solubility | DMSO (~20-96 mg/mL), Ethanol (~10 mg/mL), DMF (~30 mg/mL), PBS (pH 7.2) (~2 mg/mL) | [2][4] |

| λmax | 258, 363 nm | [4] |

| Predicted Density | 1.96 g/mL | [3] |

| Predicted pKa | 2.76 ± 0.70 | [7] |

Natural Occurrence, Isolation, and Synthesis

Miquelianin is not typically ingested directly but is formed in the body after consumption of quercetin-rich foods. However, it is also found naturally in several plants.

-

Natural Sources : Miquelianin has been identified in various plants, including St. John's wort (Hypericum perforatum), Indian lotus (Nelumbo nucifera), green beans (Phaseolus vulgaris), and is a phenolic compound found in wine[3][8].

-

Metabolic Origin : It is the major circulating metabolite of quercetin in plasma after oral intake[9]. Quercetin glycosides from dietary sources are hydrolyzed to quercetin aglycone in the intestine, absorbed, and then rapidly metabolized into glucuronidated and sulfated forms by phase II enzymes[9].

Protocol: Extraction and Isolation from Plant Material

The isolation of Miquelianin relies on chromatographic techniques that separate compounds based on polarity.

Objective: To isolate Miquelianin from a dried, powdered plant source (e.g., Hypericum perforatum).

Principle: This protocol employs a sequential extraction with solvents of increasing polarity to create a crude flavonoid-rich fraction, followed by column chromatography for purification. The choice of a polar stationary phase (Silica gel) and a mobile phase gradient allows for the separation of Miquelianin from less polar compounds.

Methodology:

-

Soxhlet Extraction:

-

Place 100g of dried, powdered plant material into a cellulose thimble.

-

Load the thimble into a Soxhlet extractor.

-

Perform sequential extraction with 500 mL of solvents in increasing order of polarity: first with n-hexane (to remove lipids and non-polar compounds), followed by dichloromethane, and finally with methanol to extract flavonoids and other polar compounds. Each extraction should run for 8-12 hours.

-

Collect the methanol fraction, which is expected to contain Miquelianin.

-

-

Concentration:

-

Evaporate the methanol from the collected fraction under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-200 mesh) slurry in chloroform and pack it into a glass column (e.g., 4 x 60 cm).

-

Dissolve a portion of the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 99:1, 95:5, 90:10 Chloroform:Methanol).

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light.

-

-

Purification and Identification:

-

Combine fractions that show a prominent spot corresponding to a Miquelianin standard.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy[10].

-

Chemical Synthesis Overview

The chemical synthesis of flavonoid glucuronides is complex due to the need for selective protection of multiple hydroxyl groups on both the flavonoid and the glucuronic acid moieties. The first reported synthesis of Miquelianin was a landmark in flavonoid chemistry[11].

Caption: A generalized workflow for the chemical synthesis of Miquelianin.

Modern approaches may involve enzymatic semi-synthesis, though these can be less cost-effective and may yield multiple products[12]. Chemical synthesis, while multi-stepped, offers precise control over the final product[12][13].

Biological Activities and Mechanisms of Action

Miquelianin exerts a wide range of biological effects, many of which are comparable or even superior to its parent aglycone, quercetin, particularly in in vivo contexts where it represents the primary circulating form.

Antioxidant and Cytoprotective Effects

Miquelianin is a potent antioxidant. In human plasma, it effectively suppresses the consumption of endogenous antioxidants like lycopene, β-carotene, and α-tocopherol, indicating it acts as a primary scavenger of free radicals[5][14].

-

Mechanism : A key mechanism involves the activation of the Keap1-Nrf2 signaling pathway. Oxidative stress triggers the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[9][15]. This pathway is fundamental to cellular defense against oxidative stress.

Anti-Inflammatory Activity

Inflammation and oxidative stress are intrinsically linked, and Miquelianin targets both processes.

-

Mechanism : Miquelianin has been shown to inhibit the overproduction of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[16]. It achieves this by suppressing key inflammatory signaling cascades, such as the IKKβ/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways[16][17]. By inhibiting these pathways, Miquelianin effectively reduces the inflammatory response at a molecular level. For instance, it has been shown to alleviate influenza A virus-induced lung injury by preventing the cytokine storm associated with viral infection[17].

Caption: Miquelianin inhibits key inflammatory signaling pathways.

Neuroprotective and Neurogenic Activity

Perhaps one of the most significant areas of Miquelianin research is its effect on the central nervous system (CNS).

-

Blood-Brain Barrier Permeability : Crucially, in vitro studies demonstrate that Miquelianin can cross cellular models of the blood-brain barrier and the blood-cerebrospinal fluid barrier[18][19]. This ability to reach the CNS is a prerequisite for its neuroprotective effects.

-

Alzheimer's Disease Models : In cellular models of Alzheimer's disease, Miquelianin significantly reduces the generation of neurotoxic β-amyloid (Aβ) peptides and interferes with their aggregation into oligomeric species[5][14].

-

Neurogenesis : Miquelianin promotes the proliferation and migration of neural stem cells (NSCs)[20]. This effect is mediated through the upregulation of pathways involving Brain-Derived Neurotrophic Factor (BDNF), Akt/PI3K, and Tropomyosin Receptor Kinase (Trk) receptors, which are vital for neuronal survival and plasticity[20][21].

Anticancer and Other Activities

-

Anticancer : Miquelianin has shown potential in cancer chemoprevention. It can suppress the invasion of breast cancer cells (MDA-MB-231) by inhibiting Matrix Metalloproteinase-9 (MMP-9) induction, a key enzyme in tumor metastasis[5][14].

-

Anti-allergic : It can suppress Th2-related immune responses and reduce CD4+ T cell proliferation, alleviating allergic reactions in animal models[15].

-

Antidepressant-like Effects : Miquelianin has demonstrated antidepressant activity in animal models like the forced swimming test, an effect linked to its presence in St. John's wort[4][7].

Pharmacokinetics and Bioavailability

The study of Miquelianin's pharmacokinetics is essential to understanding its in vivo efficacy.

-

Absorption : As a metabolite of quercetin, its formation begins post-absorption in the intestinal epithelial cells and liver[9]. In vitro Caco-2 cell models, which mimic the intestinal barrier, show that Miquelianin has a permeability coefficient within the range of orally available drugs[18][19].

-

Distribution : After entering circulation, Miquelianin binds to plasma albumin, which extends its half-life[9]. Its ability to penetrate the CNS is a key attribute for its neurological effects[18].

-

Metabolism & Excretion : Miquelianin is a phase II metabolite, meaning it is a product of the body's detoxification system designed to increase water solubility and facilitate excretion, primarily via the kidneys[9]. Despite this, it retains significant biological activity.

-

Bioavailability Context : While quercetin itself has low oral bioavailability, its rapid conversion to metabolites like Miquelianin means that these conjugates are the primary forms that interact with tissues throughout the body[9][22]. Therefore, the biological effects observed after quercetin consumption are largely attributable to its metabolites.

Key Experimental Protocols

The following protocols provide standardized methods for assessing the biological activity and quantifying Miquelianin.

Protocol: In Vitro Antioxidant Activity (DPPH Free Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of Miquelianin.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Materials:

-

Miquelianin standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark at 4°C.

-

Prepare a 1 mg/mL stock solution of Miquelianin in methanol.

-

Prepare a series of dilutions from the Miquelianin stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a similar dilution series for ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each Miquelianin dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol instead of the sample.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the Miquelianin/ascorbic acid.

-

Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Quantification in Biological Matrices by HPLC-MS/MS

Objective: To accurately quantify Miquelianin levels in a biological sample (e.g., plasma).

Principle: This method uses High-Performance Liquid Chromatography (HPLC) to separate Miquelianin from other plasma components, followed by tandem Mass Spectrometry (MS/MS) for highly sensitive and specific detection and quantification using Multiple Reaction Monitoring (MRM).

Materials:

-

Rat plasma (or other biological matrix)

-

Miquelianin analytical standard[23]

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% formic acid)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.

-

Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean HPLC vial for analysis.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

MRM Transitions: Optimize the precursor-to-product ion transitions for Miquelianin (e.g., m/z 477 -> 301) and the Internal Standard.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and ion spray voltage to achieve maximum signal intensity.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of Miquelianin standard into a blank matrix and processing as described above.

-

Plot the peak area ratio (Miquelianin/IS) against the nominal concentration.

-

Quantify the Miquelianin concentration in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion and Future Directions